

synthesis of Lifitegrast using 2-Chloro-4,6-difluorobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-4,6-difluorobenzoic acid

Cat. No.: B572935

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Application Notes and Protocols: Synthesis of Lifitegrast

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. This document provides detailed application notes and protocols for the synthesis of Lifitegrast. While a specific synthetic route starting from **2-Chloro-4,6-difluorobenzoic acid** was not identified in publicly available literature, this document outlines a well-established synthetic pathway involving key intermediates: benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The protocols provided are based on published synthetic methods and are intended for research and development purposes. Additionally, the mechanism of action of Lifitegrast is described, along with relevant signaling pathway diagrams.

Introduction

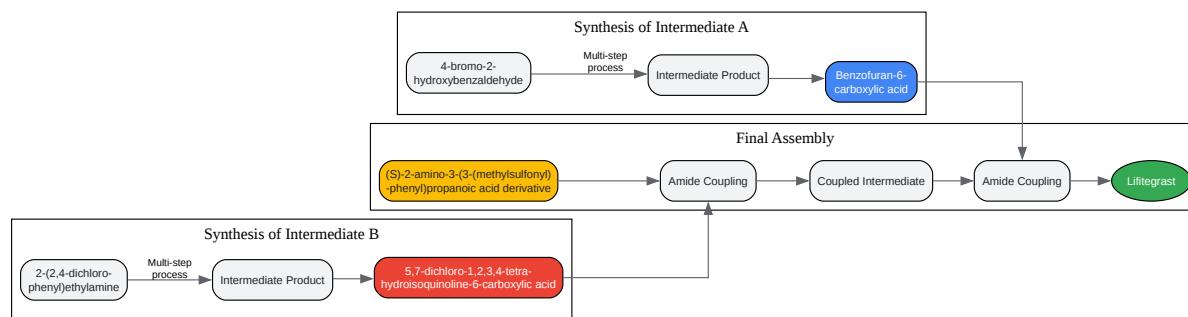
Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1). [1] This interaction is crucial for T-cell activation, migration, and the inflammatory cascade implicated in dry eye disease.[2][3] By blocking this interaction, Lifitegrast reduces T-cell

mediated inflammation on the ocular surface.[1][3] The chemical name for Lifitegrast is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.

Synthesis of Lifitegrast

The synthesis of Lifitegrast is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling with a chiral amino acid derivative.

Overall Synthetic Workflow



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Caption: Overall workflow for the synthesis of Lifitegrast.

Experimental Protocols

1. Synthesis of Benzofuran-6-carboxylic acid

A practical synthesis of benzofuran-6-carboxylic acid has been developed starting from 4-bromo-2-hydroxybenzaldehyde with a reported overall yield of 78%.[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

- Step 1: Protection of the hydroxyl group. The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected.
- Step 2: Sonogashira coupling. The protected intermediate undergoes a Sonogashira coupling with a suitable acetylene derivative.
- Step 3: Cyclization. An intramolecular cyclization is performed to form the benzofuran ring.
- Step 4: Oxidation and Deprotection. The side chain is oxidized to a carboxylic acid, and the protecting group is removed to yield benzofuran-6-carboxylic acid.

2. Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

This key intermediate can be synthesized from 2-(2,4-dichlorophenyl)ethylamine in three steps with a reported yield of 80%.^[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

- Step 1: Pictet-Spengler reaction. 2-(2,4-dichlorophenyl)ethylamine is reacted with an appropriate aldehyde to form the tetrahydroisoquinoline core.
- Step 2: N-Protection. The secondary amine of the tetrahydroisoquinoline is protected (e.g., with a Boc group).
- Step 3: Directed ortho-metallation and Carboxylation. The protected intermediate undergoes directed ortho-metallation followed by quenching with carbon dioxide to introduce the carboxylic acid group.
- Step 4: Deprotection. The protecting group is removed to afford 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

3. Final Assembly of Lifitegrast

The final steps involve the sequential coupling of the intermediates.

Protocol:

- Step 1: First Amide Coupling. 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is coupled with a protected (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative using a suitable coupling agent such as HATU in the presence of a base like triethylamine in a solvent like DMF.
- Step 2: Deprotection. The protecting group on the amino acid portion is removed.
- Step 3: Second Amide Coupling. The resulting intermediate is then coupled with benzofuran-6-carboxylic acid, again using a coupling agent like HATU, to yield Lifitegrast.
- Step 4: Final Deprotection/Hydrolysis. If an ester protecting group was used for the carboxylic acid of the amino acid, it is removed in the final step.

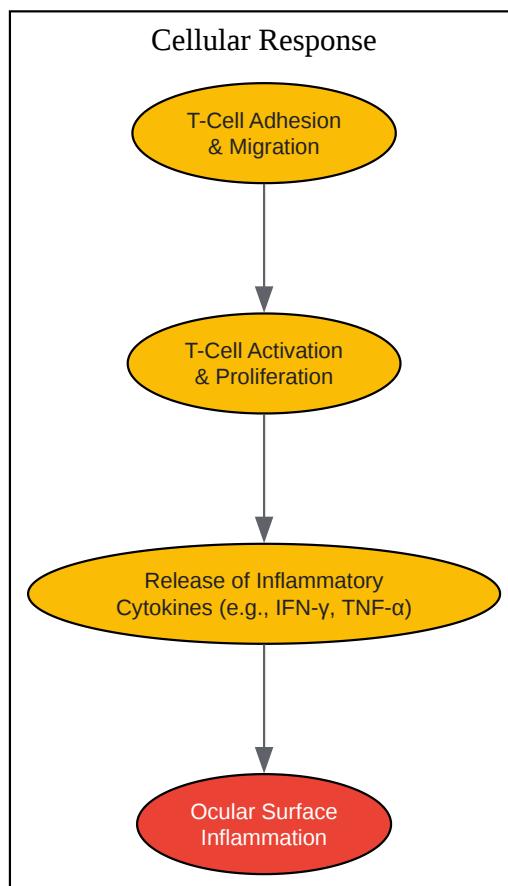
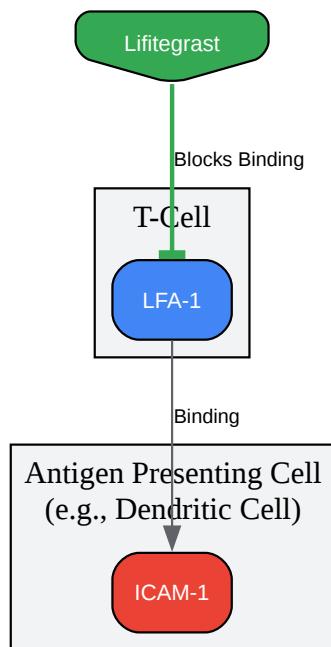
Quantitative Data Summary

Intermediate e/Product	Starting Material	Number of Steps	Overall Yield (%)	Purity (%)	Reference
Benzofuran-6-carboxylic acid	4-bromo-2-hydroxybenzaldehyde	3	78	>99	[4]
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid	2-(2,4-dichlorophenyl)ethylamine	3	80	>99	[4]
Lifitegrast	Benzofuran-6-carboxylic acid and other intermediates	Multiple	79	>99.9	[4]
Lifitegrast	Commercially available starting materials	-	66	-	[5]

Mechanism of Action of Lifitegrast

Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface.

Signaling Pathway



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